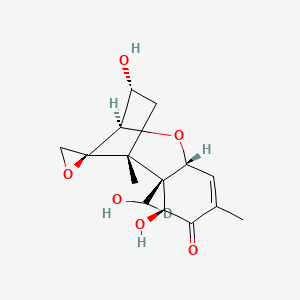
Deoxynivalenol-d1 solution
Übersicht
Beschreibung
Deoxynivalenol-d1 solution is a deuterated form of deoxynivalenol, a trichothecene mycotoxin produced by Fusarium species. This compound is commonly used as an analytical standard in various scientific research applications, particularly in the analysis of mycotoxins in food and feed. This compound is typically prepared in acetonitrile and is used to ensure accurate quantification and identification of deoxynivalenol in complex matrices .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of deoxynivalenol-d1 involves the incorporation of deuterium into the deoxynivalenol molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of deuterated reagents and solvents to facilitate the exchange of hydrogen for deuterium .
Industrial Production Methods
Industrial production of deoxynivalenol-d1 solution involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the following steps:
Synthesis of deoxynivalenol: This is achieved through fermentation of Fusarium species.
Deuteration: The synthesized deoxynivalenol is then subjected to deuteration using deuterated reagents and solvents.
Purification: The deuterated product is purified using chromatographic techniques to obtain deoxynivalenol-d1 with high purity.
Formulation: The purified deoxynivalenol-d1 is dissolved in acetonitrile to prepare the final solution.
Analyse Chemischer Reaktionen
Types of Reactions
Deoxynivalenol-d1 undergoes various chemical reactions, including:
Oxidation: Deoxynivalenol-d1 can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert deoxynivalenol-d1 to less toxic metabolites.
Substitution: Deuterium atoms in deoxynivalenol-d1 can be replaced with other substituents under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions of deoxynivalenol-d1 include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substitution reagents: Such as halogenating agents and nucleophiles.
Major Products
The major products formed from the reactions of deoxynivalenol-d1 include hydroxylated derivatives, reduced metabolites, and substituted compounds. These products are often analyzed using chromatographic and spectroscopic techniques to determine their structure and properties .
Wissenschaftliche Forschungsanwendungen
Deoxynivalenol-d1 solution is widely used in scientific research for various applications, including:
Chemistry: Used as an internal standard in chromatographic analysis to ensure accurate quantification of deoxynivalenol in samples.
Biology: Employed in studies investigating the biological effects of deoxynivalenol on cellular processes and metabolic pathways.
Medicine: Utilized in toxicological studies to assess the impact of deoxynivalenol exposure on human and animal health.
Wirkmechanismus
Deoxynivalenol-d1 exerts its effects by binding to the ribosomal peptidyl transferase center, inhibiting protein synthesis. This binding triggers a ribotoxic stress response, leading to the activation of intracellular signaling pathways that mediate apoptosis and other cellular responses. The molecular targets of deoxynivalenol-d1 include ribosomal proteins and various kinases involved in stress response pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to deoxynivalenol-d1 include:
Deoxynivalenol: The non-deuterated form of deoxynivalenol-d1.
Deepoxy-deoxynivalenol: A derivative of deoxynivalenol with reduced toxicity.
Nivalenol: Another trichothecene mycotoxin produced by Fusarium species.
Uniqueness
Deoxynivalenol-d1 is unique due to its deuterium labeling, which makes it an ideal internal standard for analytical applications. The presence of deuterium allows for precise quantification and differentiation from non-deuterated deoxynivalenol in complex matrices. This uniqueness is particularly valuable in research and industry settings where accurate measurement of mycotoxin levels is critical .
Eigenschaften
IUPAC Name |
(1R,2R,3S,7R,9R,10R,12S)-2-[deuterio(hydroxy)methyl]-3,10-dihydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O6/c1-7-3-9-14(5-16,11(19)10(7)18)13(2)4-8(17)12(21-9)15(13)6-20-15/h3,8-9,11-12,16-17,19H,4-6H2,1-2H3/t8-,9-,11-,12-,13-,14-,15+/m1/s1/i5D/t5?,8-,9-,11-,12-,13-,14-,15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LINOMUASTDIRTM-IBDZHFLASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2C(C(C1=O)O)(C3(CC(C(C34CO4)O2)O)C)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([C@@]12[C@@H](C=C(C(=O)[C@H]1O)C)O[C@@H]3[C@@H](C[C@]2([C@]34CO4)C)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60583586 | |
| Record name | (1R,2R,3S,7R,9R,10R,12S)-2-[deuterio(hydroxy)methyl]-3,10-dihydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60583586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
919488-17-8 | |
| Record name | (1R,2R,3S,7R,9R,10R,12S)-2-[deuterio(hydroxy)methyl]-3,10-dihydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60583586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 919488-17-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(9-Methoxy-9-borabicyclo[3.3.2]decan-10-yl)(trimethyl)silane](/img/structure/B3334461.png)
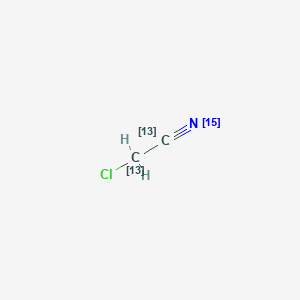

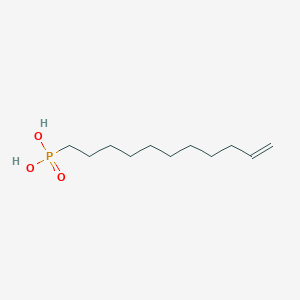


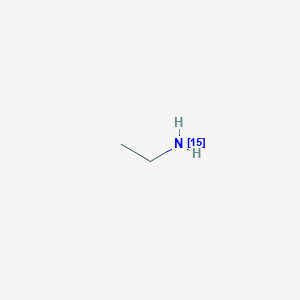
![Tris[4-(5-dicyanomethylidenemethyl-2-thienyl)phenyl]amine](/img/structure/B3334508.png)



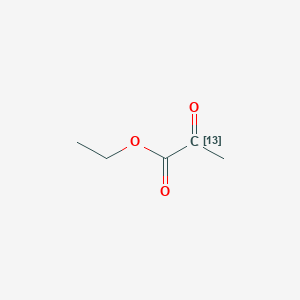

ruthenium(II) chloride](/img/structure/B3334570.png)
